molecular formula C12H20F3NO B1439184 N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine CAS No. 1157959-42-6

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine

Cat. No. B1439184
M. Wt: 251.29 g/mol
InChI Key: CCDWGFHHTMWYTF-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine” is a novel chemical compound with the CAS Number: 1157959-42-6 . It is also known as PCP-OXA. The compound has a molecular weight of 251.29 . It is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is "N-[4-(trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine" . The InChI code is "1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2" . This information can be used to generate a 3D structure of the molecule using appropriate software.


Physical And Chemical Properties Analysis

“N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 251.29 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

  • Summary of the Application: N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .
  • Methods of Application or Experimental Procedures: The compounds were synthesized through a structural optimization strategy and their anticancer activities were evaluated by the MTT assay . To verify whether the antiproliferative activity of these compounds is dependent on WRN, PC3 cells overexpressing WRN (PC3-WRN) were constructed to further study their antiproliferative potency in vitro .
  • Results or Outcomes: Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . The inhibition ratio and IC20 values showed that compounds 6a, 8i, and 13a were more sensitive to PC3-WRN than were the control group cells (PC3-NC) .

Safety And Hazards

The compound is classified under GHS07 and has the hazard statement H302 . Precautionary statements include P301 + P312 + P330 . This suggests that the compound may be harmful if swallowed and that in case of ingestion, medical advice should be sought if feeling unwell, and the mouth should be rinsed .

properties

IUPAC Name

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWGFHHTMWYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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